An In-depth Technical Guide to 1-(4-Pyridinomethyl)pyrazole-4-boronic Acid and its Pinacol Ester
An In-depth Technical Guide to 1-(4-Pyridinomethyl)pyrazole-4-boronic Acid and its Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Pyridinomethyl)pyrazole-4-boronic acid and its more commonly utilized synthetic precursor, 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester. The pyrazole ring is a privileged scaffold in medicinal chemistry, and its functionalization with a boronic acid moiety at the 4-position creates a versatile building block for carbon-carbon bond formation.[1][2] This guide will delve into the known chemical properties, a probable synthetic route based on established methodologies for analogous compounds, and its significant role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science.
Introduction: The Strategic Importance of Pyrazole Boronic Acids
Pyrazole derivatives are integral components of numerous pharmaceuticals and advanced materials due to their unique electronic properties and ability to participate in hydrogen bonding. When a pyrazole core is equipped with a boronic acid or a boronic ester, it becomes a powerful tool for synthetic chemists.[1] Specifically, these compounds are key reagents in the Suzuki-Miyaura cross-coupling reaction, which allows for the precise and efficient formation of biaryl and heteroaryl structures.[1] The subject of this guide, 1-(4-Pyridinomethyl)pyrazole-4-boronic acid, combines the desirable features of the pyrazole and pyridine rings, making it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Physicochemical Properties and Characterization
While specific experimental data for the free 1-(4-Pyridinomethyl)pyrazole-4-boronic acid is not extensively available in the reviewed literature, we can present the known properties of its pinacol ester and infer the characteristics of the free acid based on related compounds.
1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester
This is the more stable and commercially available form of the compound. The pinacol group protects the boronic acid from dehydration and other degradation pathways, enhancing its shelf-life and handling properties.[1]
| Property | Value | Source(s) |
| CAS Number | 864754-20-1 | [2][3] |
| Molecular Formula | C₁₅H₂₀BN₃O₂ | [2][3] |
| Molecular Weight | 285.15 g/mol | [2][3] |
| Appearance | Solid / Liquid (conflicting reports) | [2][3] |
| Purity | ≥95.0% | [3] |
| InChI Key | CYVKIEBMWMQHOR-UHFFFAOYSA-N | [2][3] |
Note on Stability: Boronic esters, like the pinacol derivative, offer greater stability compared to their corresponding free boronic acids.[1] This is a critical consideration for storage and handling in a laboratory setting.
1-(4-Pyridinomethyl)pyrazole-4-boronic acid (Inferred Properties)
The free boronic acid is expected to be a solid at room temperature. The solubility of boronic acids can vary, but they generally exhibit some solubility in polar organic solvents. The presence of both the pyridine and pyrazole moieties, capable of hydrogen bonding, suggests potential solubility in protic solvents, though this can be complex. The stability of pyridinylboronic acids can be influenced by the position of the boron substituent, with 3- and 4-pyridinylboronic acids generally showing good stability.
The acidity, represented by the pKa, of aryl boronic acids is influenced by substituents on the aromatic ring. While no specific pKa is available for this compound, the pyridinomethyl group is not expected to be a strong electron-withdrawing or -donating group in a way that would drastically alter the pKa from typical aryl boronic acids.
Synthesis and Methodology
A specific, peer-reviewed synthesis for 1-(4-Pyridinomethyl)pyrazole-4-boronic acid or its pinacol ester has not been identified in the conducted search. However, based on established methods for the synthesis of other substituted pyrazole-4-boronic acid pinacol esters, a plausible and logical synthetic route can be proposed. This typically involves the borylation of a pre-functionalized pyrazole.
Proposed Synthetic Pathway
The most probable synthetic route begins with the preparation of 1-(pyridin-4-ylmethyl)-4-bromo-1H-pyrazole, which then undergoes a metal-halogen exchange followed by borylation.
Caption: Proposed two-step synthesis of the target pinacol ester.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline based on similar transformations and would require optimization.
Step 1: Synthesis of 1-(pyridin-4-ylmethyl)-4-bromo-1H-pyrazole
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To a solution of 4-bromo-1H-pyrazole (1.0 eq) in an anhydrous polar aprotic solvent such as DMF, add a suitable base like sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
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Stir the mixture at 0 °C for 30 minutes to allow for the formation of the pyrazole anion.
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Add a solution of 4-(chloromethyl)pyridine hydrochloride (1.1 eq), neutralized with a suitable base, in the same solvent dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-(pyridin-4-ylmethyl)-4-bromo-1H-pyrazole.
Step 2: Synthesis of 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester
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In a reaction vessel, combine 1-(pyridin-4-ylmethyl)-4-bromo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and a base such as potassium acetate (KOAc) (3.0 eq).
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Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
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Add an anhydrous solvent like 1,4-dioxane and heat the mixture to 80-100 °C for 8-16 hours, monitoring by TLC or LC-MS.
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After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain the desired product, 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of 1-(4-Pyridinomethyl)pyrazole-4-boronic acid and its pinacol ester lies in their application as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a robust method for forming C-C bonds between sp²-hybridized carbon atoms.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.
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Transmetalation: The boronic acid or ester, activated by a base, transfers its organic group to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura cross-coupling cycle.
Experimental Considerations
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Catalyst Choice: A variety of palladium catalysts can be employed, with common choices including Pd(PPh₃)₄ and Pd(dppf)Cl₂. The selection of the catalyst and its associated ligands can significantly impact reaction efficiency.
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Base: A base is crucial for the transmetalation step.[4] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can depend on the specific substrates and the presence of base-sensitive functional groups.
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Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and often an aqueous solution of the base. Anhydrous conditions can also be employed.[4]
Potential Applications in Drug Discovery
The combination of the pyrazole and pyridine moieties is a common feature in many biologically active compounds. The ability to use 1-(4-Pyridinomethyl)pyrazole-4-boronic acid to couple with various aryl or heteroaryl halides allows for the rapid generation of diverse chemical libraries. These libraries can then be screened for activity against various biological targets, such as kinases, which are often implicated in diseases like cancer.
Safety and Handling
While specific toxicity data for this compound is limited, standard laboratory safety precautions should be observed. Boronic acids and their esters should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For the pinacol ester (CAS 864754-20-1), the GHS hazard classification indicates it is harmful if swallowed (Acute Tox. 4 Oral).[2]
Conclusion
1-(4-Pyridinomethyl)pyrazole-4-boronic acid, primarily in its more stable pinacol ester form, represents a valuable and strategic building block for organic synthesis. Its utility is centered on its role in the powerful Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures that are of high interest to the pharmaceutical and materials science industries. While detailed characterization and specific synthetic protocols for this particular molecule are not widely published, its synthesis and reactivity can be confidently inferred from the extensive literature on related pyrazole boronic acids. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of versatile intermediates like this is set to increase.
References
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